Regioisomeric Anti-Inflammatory Potency Advantage: 3-CF3-Pyrazole vs. 5-CF3-Pyrazole Scaffolds
In a head-to-head in vivo comparison of regioisomeric trifluoromethylpyrazole derivatives, 3-trifluoromethylpyrazoles (series 4) demonstrated superior anti-inflammatory activity (62–76% edema inhibition) compared to their 5-trifluoromethylpyrazole counterparts (series 5, 47–76% inhibition), with indomethacin as the reference standard at 78% [1]. The CF3 group at the 3-position, as found in CAS 1006327-06-5, is the pharmacophoric arrangement associated with the upper range of this activity window (hitting 76%), whereas the 5-CF3 regioisomer spans a broader and lower range. Molecular docking confirmed that the 3-CF3-pyrazole configuration enables tighter fit into the COX-2 active site [1].
| Evidence Dimension | In vivo anti-inflammatory activity (% edema inhibition in carrageenan-induced rat paw edema model) |
|---|---|
| Target Compound Data | 3-Trifluoromethylpyrazole class: 62–76% inhibition (individual compounds up to 76%) |
| Comparator Or Baseline | 5-Trifluoromethylpyrazole regioisomers: 47–76% inhibition; Indomethacin (reference): 78% inhibition |
| Quantified Difference | 3-CF3 series upper bound (76%) approaches indomethacin (78%) within 2 percentage points; 3-CF3 lower bound (62%) exceeds the 5-CF3 lower bound (47%) by 15 percentage points |
| Conditions | Carrageenan-induced rat paw edema assay; compounds administered orally; indomethacin as positive control |
Why This Matters
This regioisomeric data establishes that the 3-CF3-pyrazole core—precisely the substitution pattern present in CAS 1006327-06-5—is the validated pharmacophoric arrangement for maximal anti-inflammatory activity within this scaffold class, directly informing medicinal chemistry design decisions.
- [1] Abdellatif KRA et al. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ2-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. Eur J Med Chem. 2013;70:419-431. View Source
